molecular formula C22H32O3 B12786925 Sargachromanol B CAS No. 856414-51-2

Sargachromanol B

Cat. No.: B12786925
CAS No.: 856414-51-2
M. Wt: 344.5 g/mol
InChI Key: ZQCPSDWUSDOQTE-PSMGVCQDSA-N
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Description

Sargachromanol B is a naturally occurring compound isolated from the brown alga Sargassum siliquastrum. It belongs to the class of sargachromanols, which are known for their diverse biological activities. This compound has garnered attention due to its potential anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sargachromanol B involves several steps, starting from the extraction of the brown alga Sargassum siliquastrum. The compound is typically isolated using chromatographic techniques. The synthetic route includes the formation of the chromanol ring system, followed by the addition of side chains through various chemical reactions .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific reaction conditions. advancements in biotechnological methods and the optimization of extraction processes from natural sources are being explored to make large-scale production feasible .

Chemical Reactions Analysis

Types of Reactions

Sargachromanol B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities depending on the functional groups introduced or modified .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the structure-activity relationships of chromanols and chromenols.

    Biology: It has shown significant anti-inflammatory and antioxidant activities in vitro, making it a candidate for further biological studies.

    Medicine: Due to its anti-inflammatory properties, it is being explored for potential therapeutic applications in treating inflammatory diseases.

    Industry: It is used in the formulation of skincare products due to its skin-conditioning properties

Mechanism of Action

The mechanism of action of Sargachromanol B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Sargachromanol B is part of a family of related compounds, including Sargachromanol A, Sargachromanol G, and others. These compounds share a similar chromanol ring structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain modifications, which contribute to its distinct biological activities .

List of Similar Compounds

Properties

CAS No.

856414-51-2

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(2R)-2-[(3E,7E)-9-hydroxy-4,8-dimethylnona-3,7-dienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C22H32O3/c1-16(7-5-8-17(2)15-23)9-6-11-22(4)12-10-19-14-20(24)13-18(3)21(19)25-22/h8-9,13-14,23-24H,5-7,10-12,15H2,1-4H3/b16-9+,17-8+/t22-/m1/s1

InChI Key

ZQCPSDWUSDOQTE-PSMGVCQDSA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CO)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CO)O

Origin of Product

United States

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